molecular formula C22H32N6O4 B11930577 Sitokiren CAS No. 1399849-02-5

Sitokiren

Cat. No.: B11930577
CAS No.: 1399849-02-5
M. Wt: 444.5 g/mol
InChI Key: GRTDDIZIUSADLD-CRAIPNDOSA-N
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Description

SPH3127 is a small-molecule renin inhibitor developed by Shanghai Pharmaceuticals for the treatment of hypertension and kidney disease. Renin inhibitors are a class of drugs that target the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and fluid balance in the body. SPH3127 is believed to be more potent than aliskiren, another renin inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPH3127 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of SPH3127 follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

SPH3127 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

SPH3127 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the renin-angiotensin-aldosterone system and its role in hypertension.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression related to blood pressure regulation.

    Medicine: Explored as a potential therapeutic agent for hypertension and kidney disease, with ongoing clinical trials to evaluate its efficacy and safety.

    Industry: Utilized in the development of new renin inhibitors and related pharmaceuticals

Mechanism of Action

SPH3127 exerts its effects by directly inhibiting renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This inhibition disrupts the renin-angiotensin-aldosterone system, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor. As a result, blood pressure is reduced, and kidney function is improved. The molecular targets include the active site of renin, where SPH3127 binds and prevents its enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SPH3127

SPH3127 stands out due to its higher potency and improved pharmacokinetic profile compared to other renin inhibitors. It has shown better bioavailability and a more sustained antihypertensive effect in preclinical models. Additionally, SPH3127 has completed phase II clinical trials, demonstrating its potential as a promising therapeutic agent for hypertension .

Properties

CAS No.

1399849-02-5

Molecular Formula

C22H32N6O4

Molecular Weight

444.5 g/mol

IUPAC Name

methyl N-[3-[3-[(1R)-1-[cyclopropyl-[(2R)-morpholine-2-carbonyl]amino]ethyl]-6-methylpyrazolo[3,4-b]pyridin-1-yl]propyl]carbamate

InChI

InChI=1S/C22H32N6O4/c1-14-5-8-17-19(26-27(20(17)25-14)11-4-9-24-22(30)31-3)15(2)28(16-6-7-16)21(29)18-13-23-10-12-32-18/h5,8,15-16,18,23H,4,6-7,9-13H2,1-3H3,(H,24,30)/t15-,18-/m1/s1

InChI Key

GRTDDIZIUSADLD-CRAIPNDOSA-N

Isomeric SMILES

CC1=NC2=C(C=C1)C(=NN2CCCNC(=O)OC)[C@@H](C)N(C3CC3)C(=O)[C@H]4CNCCO4

Canonical SMILES

CC1=NC2=C(C=C1)C(=NN2CCCNC(=O)OC)C(C)N(C3CC3)C(=O)C4CNCCO4

Origin of Product

United States

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